Cas no 2171920-89-9 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid)

2-{1-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid is a specialized fluorophore-protected amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include a cyclopropyl group for conformational rigidity and an oxane ring, enhancing stability and stereochemical control. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group ensures compatibility with solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. The carboxylic acid functionality allows for further conjugation or coupling reactions. This compound is particularly valuable in the synthesis of constrained peptides and peptidomimetics, offering improved metabolic stability and target binding affinity. Its well-defined reactivity profile makes it suitable for research in drug discovery and biomolecular engineering.
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid structure
2171920-89-9 structure
Product Name:2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid
CAS No:2171920-89-9
MF:C26H28N2O6
MW:464.510327339172
CID:6313600
PubChem ID:165959714
Update Time:2025-11-01

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid
    • 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-4-amido]cyclopropyl}acetic acid
    • EN300-1522676
    • 2171920-89-9
    • Inchi: 1S/C26H28N2O6/c29-22(30)15-25(9-10-25)27-23(31)26(11-13-33-14-12-26)28-24(32)34-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,27,31)(H,28,32)(H,29,30)
    • InChI Key: AORVIYYYJNKWQY-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)(C(NC1(CC(=O)O)CC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 464.19473662g/mol
  • Monoisotopic Mass: 464.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 768
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 114Ų

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid Pricemore >>

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2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid Related Literature

Additional information on 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid

Introduction to 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid (CAS No. 2171920-89-9)

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid, identified by its Chemical Abstracts Service number (CAS No. 2171920-89-9), is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex architecture that includes a fluorenyl moiety, an oxazoline ring, and an amidocyclopropyl group, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and medicinal chemistry.

The structural framework of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid is meticulously designed to enhance its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group not only provides stability to the molecule but also serves as a protective group in peptide synthesis, making it particularly useful in the development of peptidomimetics. The oxazoline ring introduces a rigid structure that can optimize binding interactions with biological targets, while the amidocyclopropyl moiety adds another layer of conformational control, potentially influencing both potency and selectivity.

In recent years, there has been a surge in interest regarding heterocyclic compounds that incorporate cyclopropyl groups due to their ability to modulate enzyme activity and receptor binding. The cyclopropyl ring in 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid is strategically positioned to interact with key residues in protein targets, thereby enhancing binding affinity. This structural feature has been extensively studied in the context of developing novel inhibitors for enzymes such as kinases and proteases, which are critical targets in oncology and inflammatory diseases.

One of the most compelling aspects of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid is its potential application in the design of small-molecule drugs that mimic natural biomolecules. The oxazoline ring, with its unique conformational properties, allows for precise tuning of molecular interactions, making it an ideal scaffold for peptidomimetics. These peptidomimetics have shown great promise in overcoming the limitations associated with traditional peptides, such as poor bioavailability and susceptibility to enzymatic degradation. By incorporating non-peptide moieties like the fluorenylmethoxycarbonyl group, researchers can enhance the stability and pharmacokinetic profiles of these molecules.

Recent advancements in computational chemistry have further facilitated the design and optimization of compounds like 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid. Molecular modeling techniques have enabled scientists to predict binding affinities and identify key interaction points with biological targets with remarkable accuracy. These predictions have been validated through experimental studies, confirming the potential of this compound as a lead molecule for drug development. For instance, computational studies have suggested that the fluorenylmethoxycarbonyl group can form stable hydrogen bonds with specific amino acid residues in protein targets, thereby enhancing binding affinity.

The synthesis of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclopropyl}acetic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to construct the complex framework of the molecule. Key steps include the formation of the oxazoline ring through an intramolecular cyclization reaction, followed by the introduction of the amidocyclopropyl moiety via a nucleophilic substitution reaction. The final step involves protecting and deprotecting the Fmoc group to ensure proper reactivity during subsequent synthetic transformations.

The versatility of 2-{1-4-(...)}acetic acid lies in its ability to be modified at multiple positions, allowing for fine-tuning of its biological properties. Researchers have explored various derivatives of this compound, each designed to enhance specific aspects such as solubility, metabolic stability, or target specificity. For example, modifications to the fluorenylmethoxycarbonyl group have been investigated to improve pharmacokinetic profiles, while alterations to the amidocyclopropyl moiety have been explored to enhance binding interactions with particular biological targets.

In conclusion,2-{1-(...)cyclic compound}} is a structurally intricate molecule with significant potential in pharmaceutical research and drug development. Its unique combination of functional groups and structural features makes it an attractive candidate for further exploration in medicinal chemistry. As computational methods continue to advance and synthetic techniques become more refined, this compound will undoubtedly play a crucial role in discovering novel therapeutics targeting a wide range of diseases.

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